molecular formula C20H34O5 B12415954 8,12-iso-iPF2|A-VI-d11

8,12-iso-iPF2|A-VI-d11

Cat. No.: B12415954
M. Wt: 365.5 g/mol
InChI Key: RZCPXIZGLPAGEV-JVUJZTPFSA-N
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Description

Overview of Isoprostanes as Free Radical-Catalyzed Lipid Peroxidation Products

Isoprostanes are a unique group of prostaglandin-like compounds that are formed in the body through the free radical-catalyzed peroxidation of essential fatty acids, primarily arachidonic acid. wikipedia.orgnih.gov Unlike prostaglandins, which are synthesized through enzymatic pathways involving cyclooxygenase (COX) enzymes, isoprostane formation is a non-enzymatic process. wikipedia.orgnih.gov This fundamental difference makes them a direct indicator of lipid peroxidation, a process where oxidants like free radicals attack lipids. tandfonline.comtandfonline.com The initial formation of isoprostanes occurs while the arachidonic acid is still esterified to phospholipids (B1166683) within cell membranes, which can disrupt membrane integrity. oxfordbiomed.comgerli.com Subsequently, they are often cleaved and released into circulation. gerli.comcaymanchem.com

Significance of F2-Isoprostanes in Oxidative Stress Research

Within the large family of isoprostanes, the F2-isoprostanes (F2-IsoPs) have emerged as particularly valuable biomarkers for assessing oxidative stress in both laboratory and clinical settings. nih.gov Their utility stems from their chemical stability and their presence in various biological fluids and tissues, which allows for reliable and reproducible measurement. nih.govmdpi.com Numerous studies have demonstrated that the quantification of F2-isoprostanes provides an extremely accurate measure of lipid peroxidation. tandfonline.com In fact, they have been described as the "gold standard" for assessing oxidative stress in vivo and have been shown to be one of the most reliable indices when compared against other biomarkers. nih.govresearchgate.net Elevated levels of F2-isoprostanes have been associated with a range of conditions linked to oxidant injury, including atherosclerosis, neurodegenerative diseases, and certain pulmonary disorders. tandfonline.comnih.gov

Historical Context and Discovery of Isoprostanes as Non-Cyclooxygenase Derived Prostanoids

The discovery of isoprostanes in 1990 by Jason D. Morrow and L. Jackson Roberts at Vanderbilt University marked a significant advancement in the study of free radical-induced injury. wikipedia.orggerli.com Prior to this, it was known that prostaglandin-like substances could be formed in vitro by auto-oxidation of arachidonic acid, but their biological significance in vivo was not understood. tandfonline.com The work by Morrow and Roberts demonstrated for the first time that these compounds, specifically F2-isoprostanes, were produced in humans through a non-cyclooxygenase, free radical-catalyzed mechanism. tandfonline.comgerli.com This discovery provided researchers with a novel and powerful tool to quantify lipid peroxidation and investigate the role of oxidative stress in human physiology and pathology. tandfonline.com

Classification and Nomenclature of Isoprostane Isomers

The non-enzymatic formation of isoprostanes results in a vast number of isomers, necessitating a systematic classification and nomenclature system. wikipedia.org Peroxidation of arachidonic acid can generate four main classes of F2-isoprostanes, categorized as 5-, 8-, 12-, and 15-series regioisomers, depending on the position of the side-chain attachment to the prostane (B1239271) ring. mdpi.com Further complexity arises from the potential for numerous stereoisomers within each class. mdpi.com

Several nomenclature systems have been proposed, which has sometimes led to confusion. mdpi.comnih.gov A widely used system attempts to retain elements of prostaglandin (B15479496) nomenclature. researchgate.net For example, in the name "8,12-iso-iPF2α-VI," "iP" stands for isoprostane, "F" refers to the F-type cyclopentane (B165970) ring structure, "2" indicates the two double bonds in the side chains, and "α" denotes the stereochemistry of the hydroxyl groups on the ring. researchgate.netnih.gov The Roman numeral, in this case "VI," is part of a classification system to differentiate the various classes of isoprostanes. researchgate.net

Isoprostane Nomenclature Breakdown (Example: 8,12-iso-iPF2α-VI)
ComponentDescription
8,12-isoIndicates the specific stereochemistry and isomeric form.
iPAbbreviation for Isoprostane. researchgate.net
F2'F' denotes an F-type prostane ring; '2' indicates two double bonds in the side chains.
αRefers to the stereochemistry of the hydroxyl groups on the cyclopentane ring.
VIDesignates the specific class of isoprostane based on its structural series. researchgate.net

Rationale for Focusing on 8,12-iso-iPF2α-VI in Academic Investigations

The specific isomer 8,12-iso-iPF2α-VI is a subject of significant academic interest for several key reasons. It has been identified as one of the most abundant F2-isoprostane regioisomers formed during lipid peroxidation and is a major isoprostane product found in human urine. caymanchem.comcaymanchem.comcaymanchem.com Its prominence makes it a robust and reliable biomarker for quantifying systemic oxidative stress. caymanchem.com Research has shown that levels of 8,12-iso-iPF2α-VI are elevated in tissues after chemically induced oxidative damage and have been found to be markedly increased in the brain tissue of patients with Alzheimer's disease compared to controls. caymanchem.comnih.gov

The compound 8,12-iso-iPF2α-VI-d11 is a deuterated version of this isoprostane, meaning it has been chemically modified to contain 11 deuterium (B1214612) atoms. caymanchem.com This isotopic labeling does not alter its chemical behavior in biological samples but makes it heavier. caymanchem.com In analytical chemistry, particularly in methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), a known quantity of this deuterated standard is added to a sample before analysis. nih.govcaymanchem.comresearchgate.net Because the deuterated standard behaves identically to the natural compound during extraction and purification but can be distinguished by the mass spectrometer due to its different mass, it serves as an ideal internal standard. nih.govnih.gov This allows for highly accurate and precise quantification of the naturally occurring 8,12-iso-iPF2α-VI in the sample, correcting for any loss that may occur during sample processing. researchgate.netnih.gov

Rationale for Research Focus
CompoundKey Role in ResearchPrimary Use
8,12-iso-iPF2α-VIAbundant product of lipid peroxidation. caymanchem.comBiomarker for oxidative stress, particularly in studies of neurodegenerative diseases like Alzheimer's. caymanchem.comnih.gov
8,12-iso-iPF2α-VI-d11Isotopically labeled (heavy) analogue. caymanchem.comInternal standard for accurate quantification of 8,12-iso-iPF2α-VI via mass spectrometry. caymanchem.comglpbio.cn

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H34O5

Molecular Weight

365.5 g/mol

IUPAC Name

(E)-7-[(1R,2S,3R,5S)-3,5-dihydroxy-2-[(Z)-4,4,5,5,6,6,7,7,8,8,8-undecadeuteriooct-2-enyl]cyclopentyl]-5-hydroxyhept-6-enoic acid

InChI

InChI=1S/C20H34O5/c1-2-3-4-5-6-7-10-16-17(19(23)14-18(16)22)13-12-15(21)9-8-11-20(24)25/h6-7,12-13,15-19,21-23H,2-5,8-11,14H2,1H3,(H,24,25)/b7-6-,13-12+/t15?,16-,17+,18+,19-/m0/s1/i1D3,2D2,3D2,4D2,5D2

InChI Key

RZCPXIZGLPAGEV-JVUJZTPFSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C[C@@H]1[C@@H](C[C@@H]([C@@H]1/C=C/C(CCCC(=O)O)O)O)O

Canonical SMILES

CCCCCC=CCC1C(CC(C1C=CC(CCCC(=O)O)O)O)O

Origin of Product

United States

The Chemical Compound 8,12 Iso Ipf2α Vi: Formation and Isomerism

Biochemical Generation of 8,12-iso-iPF2α-VI from Arachidonic Acid via Free Radical Mechanisms

The formation of 8,12-iso-iPF2α-VI is a direct consequence of cellular oxidative stress, originating from the peroxidation of arachidonic acid. This process is initiated by the attack of free radicals on this essential polyunsaturated fatty acid. The resulting cascade of chemical reactions leads to the formation of a variety of isoprostane isomers, with 8,12-iso-iPF2α-VI being a prominent product. This biochemical pathway is a hallmark of lipid peroxidation and serves as a crucial indicator of oxidative damage within biological systems.

Non-Enzymatic Nature of 8,12-iso-iPF2α-VI Formation

A defining characteristic of 8,12-iso-iPF2α-VI and other isoprostanes is their formation through a non-enzymatic mechanism. neurology.org Unlike prostaglandins, which are synthesized via the cyclooxygenase (COX) enzyme pathways, isoprostanes are generated independently of enzymatic activity. neurology.org This distinction is critical, as it positions isoprostanes as direct products of chemical peroxidation, making them reliable biomarkers of oxidative stress that is not confounded by enzymatic regulation. The free radical-catalyzed peroxidation of arachidonic acid is a spontaneous process that occurs when the cellular antioxidant defenses are overwhelmed.

Role of Polyunsaturated Fatty Acids in Isoprostane Biosynthesis

Polyunsaturated fatty acids (PUFAs), particularly arachidonic acid, are the primary substrates for the biosynthesis of isoprostanes. The presence of multiple double bonds in the carbon chain of PUFAs makes them highly susceptible to attack by reactive oxygen species (ROS). This vulnerability is the starting point for the complex series of reactions that culminate in the formation of isoprostane structures. The abundance and composition of PUFAs within cellular membranes can, therefore, influence the profile of isoprostanes generated during periods of oxidative stress.

Characterization of 8,12-iso-iPF2α-VI as a Major Isoprostane Isomer Formed In Vivo

Among the numerous isoprostane isomers that can be formed, 8,12-iso-iPF2α-VI has been identified as one of the most abundant isomers produced in vivo. neurology.org Its prevalence has been documented in various biological matrices, including urine and plasma. researchgate.netnih.gov This high level of production makes 8,12-iso-iPF2α-VI a particularly sensitive and reliable biomarker for assessing the extent of lipid peroxidation and oxidative damage in both clinical and research settings. neurology.orgnih.gov For instance, elevated levels of this specific isomer have been consistently observed in conditions associated with heightened oxidative stress, such as Alzheimer's disease. neurology.orgnih.govez-admanager.comnih.gov

Levels of 8,12-iso-iPF2α-VI in Biological Samples in Alzheimer's Disease

Biological MatrixObservation in Alzheimer's DiseaseCitation
UrineSignificantly elevated levels compared to controls. nih.gov
PlasmaSignificantly elevated levels compared to controls. nih.gov
Cerebrospinal Fluid (CSF)Significantly elevated levels compared to controls. nih.gov
Brain Tissue (Frontal and Temporal Cortex)Markedly elevated levels compared to controls and other forms of dementia. neurology.orgez-admanager.comnih.gov

Isomeric Diversity within the F2-Isoprostane Family and Specificity of the VI Series

The non-enzymatic nature of isoprostane formation leads to a remarkable diversity of isomers. The F2-isoprostane family, to which 8,12-iso-iPF2α-VI belongs, is categorized into four major classes or series (III, IV, V, and VI) based on the initial site of oxygen insertion on the arachidonic acid molecule. researchgate.net Each of these series contains a number of distinct regio- and stereoisomers.

The VI series of F2-isoprostanes, which includes 8,12-iso-iPF2α-VI and (±)5-iPF2α-VI, has been shown to be one of the major classes of isoprostanes produced in vivo. researchgate.netgoogle.com A unique characteristic of the type VI isoprostanes is their ability to form internal lactones, a feature that can facilitate their extraction and purification from biological samples for analytical purposes. google.com This chemical property, combined with their abundance, enhances their utility as biomarkers.

Key F2-Isoprostane Series and a Representative Isomer

Isoprostane SeriesRepresentative IsomerKey CharacteristicCitation
IIIiPF2α-III (8-iso-PGF2α)Historically the most studied isoprostane. google.com
VI8,12-iso-iPF2α-VIOne of the most abundant isomers formed in vivo. neurology.orgresearchgate.net

Deuterated Analogues: Synthesis and Purpose in Research

The development of deuterated analogues, such as 8,12-iso-iPF2α-VI-d11, has been a significant advancement in the study of isoprostanes. nih.gov Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. In 8,12-iso-iPF2α-VI-d11, eleven hydrogen atoms have been replaced by deuterium atoms. nih.gov

The primary purpose of these deuterated analogues is to serve as internal standards in quantitative analytical methods, most notably mass spectrometry (MS) coupled with either gas chromatography (GC) or liquid chromatography (LC). nih.govnih.gov Because the deuterated standard is chemically identical to the endogenous compound but has a different mass, it can be added to a biological sample at a known concentration at the beginning of the analytical process. This allows for the precise and accurate quantification of the naturally occurring 8,12-iso-iPF2α-VI by correcting for any loss of the analyte during sample preparation and analysis. The synthesis of such deuterated compounds can be complex, involving stereospecific chemical reactions to introduce the deuterium atoms at specific positions within the molecule. nih.gov

The use of these stable isotope-labeled internal standards is considered the gold standard for the accurate measurement of isoprostanes and has been instrumental in validating their role as reliable biomarkers of oxidative stress in a multitude of research and clinical contexts. nih.govnih.gov

Advanced Methodologies for the Synthesis and Derivatization of 8,12 Iso Ipf2α Vi and Its Deuterated Analogues

Total Chemical Synthesis Strategies for Isoprostane Standards

The total synthesis of isoprostanes is a significant challenge due to the presence of a functionalized cyclopentane (B165970) core and two side chains with specific stereochemistry. Various strategies have been developed to address these challenges, aiming for both efficiency and high stereoselectivity.

A critical aspect of isoprostane synthesis is the controlled construction of the cyclopentane ring with its multiple asymmetric centers. The relative orientation of the side chains (cis or trans) and the stereochemistry of the hydroxyl groups are defining features of each isomer. Several advanced methods are employed to achieve this stereocontrol:

Radical Cyclizations: Mimicking the biosynthetic pathway, free-radical cyclization of polyunsaturated fatty acid precursors can generate the core cyclopentane structure. Precedents in radical cyclization indicate a strong preference for the formation of the cis arrangement of the side chains, which is characteristic of naturally occurring isoprostanes. nih.gov

Diels-Alder Reaction: An acid-catalyzed Diels-Alder reaction has been successfully used as a stereoselective approach for synthesizing all-syn isoprostanes. This method allows for the introduction of the side chain with a predetermined stereochemistry for the hydroxyl group. figshare.comacs.orgnih.gov

Ring-Opening Metathesis: This strategy is featured in a stereodivergent approach to create a complete library of 15-F2-isoprostanes. It is particularly effective for introducing the cis-alkyl side chains that are characteristic of this class of molecules. nih.gov

Asymmetric Reduction and Resolution: To resolve individual stereoisomers, techniques such as catalytic asymmetric reduction or the use of chiral auxiliaries for separation are often employed. nih.gov

These strategies, often combined with standard transformations in prostaglandin (B15479496) synthesis like Wittig-type olefination for side-chain assembly, enable the precise construction of specific isoprostane isomers. nih.gov

The synthesis of Series VI (also known as 5-series) isoprostanes, which includes 8,12-iso-iPF2α-VI, requires methods that specifically target the regioisomerism resulting from free radical attack at the C7 position of arachidonic acid. portlandpress.com 8,12-iso-iPF2α-VI has been identified as one of the most abundant F2-isoprostane regioisomers found in human urine, making its synthesis crucial for developing analytical standards. caymanchem.comcaymanchem.com

A notable approach for the synthesis of a Series VI isoprostane, specifically the eicosapentaenoic acid (EPA)-derived 8,12-iso-iPF3α-VI, utilized a stereoselective acid-catalyzed Diels-Alder reaction. figshare.comacs.orgnih.gov This demonstrates a powerful method for achieving the specific stereochemical configuration of the all-syn Series VI isoprostanes. The total synthesis of 17,17,18,18-d4-iPF2α-VI has also been reported, providing a pathway for creating labeled standards for this series. caymanchem.com

Deuteration Techniques for Stable Isotope Labeled 8,12-iso-iPF2α-VI (e.g., 8,12-iso-iPF2α-VI-d11)

Stable isotope-labeled internal standards are indispensable for accurate quantification of analytes by mass spectrometry. 8,12-iso-iPF2α-VI-d11 is a deuterated analogue specifically designed for this purpose.

The synthesis of 8,12-iso-iPF2α-VI-d11 involves the specific incorporation of eleven deuterium (B1214612) atoms onto the terminal end of the omega (ω) side chain. This strategic placement ensures that the deuterium atoms are not easily exchanged and are unlikely to be lost during ionization or fragmentation in the mass spectrometer.

Table 1: Deuterium Incorporation in 8,12-iso-iPF2α-VI-d11
Deuterium Atom PositionsNumber of Deuterium Atoms
C-16, C-16'2
C-17, C-17'2
C-18, C-18'2
C-19, C-19'2
C-20, C-20, C-203
Total 11

This table details the specific positions of the eleven deuterium atoms in the 8,12-iso-iPF2α-VI-d11 molecule. caymanchem.comlabscoop.com

The synthesis of such a heavily labeled standard requires a custom synthetic route where a deuterated building block for the ω-side chain is prepared and then coupled with the cyclopentane core intermediate.

The use of a deuterated internal standard like 8,12-iso-iPF2α-VI-d11 is considered the gold standard for quantitative analysis using mass spectrometry for several key reasons:

Correction for Sample Loss: The deuterated standard is chemically almost identical to the analyte of interest. scioninstruments.com When added to a biological sample at the beginning of the extraction and purification process, it experiences the same procedural losses as the endogenous analyte. By comparing the final signal of the standard to the analyte, these losses can be accurately corrected. nih.gov

Compensation for Matrix Effects: Biological samples contain complex matrices that can interfere with the ionization process in the mass spectrometer, leading to ion suppression or enhancement. clearsynth.comtexilajournal.com Since the deuterated standard co-elutes with the analyte and has nearly identical physicochemical properties, it is affected by the matrix in the same way, allowing for reliable correction of these effects. scioninstruments.comclearsynth.comwisdomlib.org

Improved Accuracy and Precision: By accounting for variations in sample preparation, instrument response, and matrix effects, deuterated internal standards significantly enhance the accuracy, precision, and robustness of the analytical method. clearsynth.comtexilajournal.com

Reliable Identification: The standard provides a stable reference point for retention time and mass-to-charge ratio (m/z), confirming the identity of the analyte in complex samples. scioninstruments.com

Chemical Derivatization for Analytical Applications (e.g., for GC-MS analysis)

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), F2-isoprostanes like 8,12-iso-iPF2α-VI must undergo chemical derivatization. nih.govsfrbm.org This multi-step process is necessary to increase the volatility and thermal stability of the molecule, allowing it to pass through the GC column, and to enhance its ionization efficiency for sensitive detection by the mass spectrometer. nih.govresearchgate.net

The standard derivatization protocol involves two main steps:

Esterification: The carboxylic acid group is converted into a pentafluorobenzyl (PFB) ester. This is typically achieved by reacting the isoprostane with PFB bromide (PFB-Br) in the presence of a base like N,N-diisopropylethylamine. nih.govmdpi.com The PFB group is strongly electron-capturing, which makes the derivative highly sensitive for detection using negative ion chemical ionization (NICI) mass spectrometry. nih.govresearchgate.net

Silylation: The hydroxyl groups on the cyclopentane ring and the side chain are capped by converting them into trimethylsilyl (TMS) ethers. This is accomplished using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govmdpi.com This step replaces the polar hydroxyl protons, increasing the molecule's volatility and stability. nih.gov

The resulting PFB ester, TMS ether derivative is then suitable for injection into the GC-MS system. During NICI-MS analysis, the PFB group is cleaved, and the resulting carboxylate anion is detected. For F2-isoprostanes, the primary ion monitored is typically at an m/z of 569, which corresponds to the [M-PFB]⁻ fragment. nih.govmdpi.com The corresponding deuterated internal standard, 8,12-iso-iPF2α-VI-d11, would be derivatized in the same manner and monitored at a higher m/z, allowing for simultaneous detection and quantification.

Table 2: Summary of Chemical Derivatization for GC-MS Analysis
Functional GroupReagentDerivative FormedPurpose
Carboxylic Acid (-COOH)Pentafluorobenzyl Bromide (PFB-Br)Pentafluorobenzyl (PFB) EsterEnhances sensitivity for NICI-MS detection. nih.gov
Hydroxyl (-OH)BSTFA or other silylating agentsTrimethylsilyl (TMS) EtherIncreases volatility and thermal stability for GC. nih.gov

Formation and Chemical Characteristics of 8,12-iso-iPF2α-VI-1,5-lactonemdpi.com

8,12-iso-iPF2α-VI-1,5-lactone is a notable derivative of 8,12-iso-iPF2α-VI, a member of the F2-isoprostane family. F2-isoprostanes are prostaglandin-like compounds produced in vivo via the free radical-catalyzed peroxidation of arachidonic acid, independent of the cyclooxygenase (COX) enzymes caymanchem.com. Among the various F2-isoprostane regioisomers, iPF2α-VI is distinguished by its unique ability to undergo intramolecular cyclization to form a lactone nih.govnih.gov. This lactone is a racemic mixture of the lactone forms of the free acid, 8,12-iso-iPF2α-VI caymanchem.comnih.gov. The formation of this 1,5-lactone is a key chemical feature that has implications for its biological presence and analytical detection.

In Vivo and Chemical Lactonization Processesmdpi.com

The conversion of the free acid form of 8,12-iso-iPF2α-VI to its 1,5-lactone can occur both within biological systems and through directed chemical synthesis.

In Vivo Lactonization: The process of lactonization for 8,12-iso-iPF2α-VI occurs slowly in vivo nih.govnih.gov. This spontaneous intramolecular esterification is a result of the proximity of the carboxylic acid group and a hydroxyl group in the molecule's three-dimensional structure. While the precise physiological conditions that favor this conversion are not fully elucidated, the presence of the lactone form in biological matrices is a recognized phenomenon. The formation of F2-isoprostanes initially occurs while they are esterified to phospholipids (B1166683) within cell membranes. They are subsequently cleaved by phospholipases, releasing the free acid form into circulation, which can then undergo this slow lactonization caymanchem.comnih.gov.

Chemical Lactonization: The lactonization of 8,12-iso-iPF2α-VI can also be chemically induced in a laboratory setting nih.govnih.gov. This process, a form of intramolecular esterification, is a common reaction for hydroxy acids. The general principle involves the formation of an ester linkage between the carboxylic acid group and a hydroxyl group within the same molecule, resulting in a cyclic ester, or lactone tutorchase.com. This reaction is typically facilitated by heating and may require an acid catalyst to proceed at a practical rate tutorchase.com.

For prostaglandins and related compounds, several methods for lactonization have been described. These often involve the use of coupling agents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the internal hydroxyl group. While specific protocols for the targeted lactonization of 8,12-iso-iPF2α-VI outside of a total synthesis workflow are not extensively detailed in readily available literature, general methods such as the Corey-Nicolaou procedure for prostaglandin lactonization provide a conceptual basis for how this could be achieved chemically researchgate.net.

Analytical Separation of Lactone and Free Acid Formsmdpi.com

The analytical separation of 8,12-iso-iPF2α-VI-1,5-lactone from its corresponding free acid is crucial for accurate quantification and study. The primary physical difference exploited for this separation is the lower polarity of the lactone compared to the more polar free acid nih.govnih.gov. This difference in polarity allows for effective separation using chromatographic techniques.

Chromatographic Methods: Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for the analysis of these compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the free acid and lactone typically require derivatization to increase their volatility and thermal stability. A common derivatization scheme involves converting the carboxylic acid of the free acid form to a pentafluorobenzyl (PFB) ester and the hydroxyl groups to trimethylsilyl (TMS) ethers researchgate.net. The lactone, lacking a free carboxylic acid, would not undergo PFB esterification, which aids in its differentiation. The difference in retention times on the GC column, owing to the polarity difference, allows for their separation prior to mass analysis nih.gov.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific method for the quantification of isoprostanes and their derivatives. Reversed-phase high-performance liquid chromatography (HPLC) is well-suited for separating the less polar lactone from the more polar free acid.

A study by Korecka et al. (2010) detailed an LC-MS/MS method for the simultaneous quantification of 8,12-iso-iPF2α-VI and another isoprostane in biological fluids. This method utilized a C18 analytical column with a mobile phase consisting of 0.1% formic acid in water and a mixture of methanol and acetonitrile chemicke-listy.cz. Such conditions are designed to effectively separate compounds based on their polarity.

Use of Deuterated Analogues: In quantitative mass spectrometry-based assays, deuterated internal standards are essential for accuracy and precision. For the analysis of 8,12-iso-iPF2α-VI and its lactone, 8,12-iso-iPF2α-VI-d11 is a commonly used internal standard caymanchem.comchemicke-listy.cz. This stable isotope-labeled analogue is chemically identical to the analyte but has a higher mass, allowing it to be distinguished by the mass spectrometer. It is added to the sample at the beginning of the preparation process to account for any loss of analyte during extraction, purification, and analysis.

In LC-MS/MS analysis, specific mass transitions are monitored for both the analyte and the internal standard. For 8,12-iso-iPF2α-VI, a common transition is m/z 353 → 115. For its deuterated analogue, 8,12-iso-iPF2α-VI-d11, the transition monitored is m/z 364 → 115 chemicke-listy.cz. The use of such specific transitions in multiple reaction monitoring (MRM) mode provides a high degree of selectivity and sensitivity for quantification.

Table 1: Analytical Parameters for LC-MS/MS Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Internal StandardInternal Standard Transition (m/z)
8,12-iso-iPF2α-VI3531158,12-iso-iPF2α-VI-d11364 → 115

Sophisticated Analytical Methodologies for the Quantification of 8,12 Iso Ipf2α Vi in Biological Systems

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) offers unparalleled specificity and sensitivity for the quantification of isoprostanes like 8,12-iso-iPF2α-VI. nih.gov The most accurate and reliable methods currently employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govnih.gov These techniques typically utilize stable isotope dilution, where a deuterated internal standard, such as 8,12-iso-iPF2α-VI-d11, is spiked into the sample to account for analyte loss during sample preparation and variations in instrument response. nih.govnih.govnih.gov

GC-MS is a robust and highly sensitive methodology that has been used for the measurement of F2-isoprostanes for over two decades. nih.gov This technique provides excellent chromatographic separation of various isomers, which is crucial for accurate quantification. However, a significant drawback of GC-MS is the requirement for chemical derivatization to increase the volatility and thermal stability of the isoprostane molecules for gas-phase analysis. nih.govresearchgate.net Analysis is often performed using negative ion chemical ionization (NICI), which offers high sensitivity for the electronegative derivatives. nih.govnih.gov For F2-isoprostanes, the commonly monitored ion is the carboxylate anion m/z 569, which corresponds to the loss of the pentafluorobenzyl group from the derivatized molecule. nih.govnih.gov

Sample preparation for GC-MS analysis is a multi-step, labor-intensive process designed to isolate and purify the analyte from complex biological matrices before derivatization. researchgate.net

Extraction and Hydrolysis : For measuring total isoprostane concentrations (both free and esterified forms) in tissues or plasma, the first step involves lipid extraction, often using a chloroform/methanol mixture (Folch solution). nih.gov This is followed by alkaline hydrolysis to release the F2-isoprostanes from the phospholipid backbone. nih.govsfrbm.org

Purification : The crude extract undergoes purification, typically using a combination of solid-phase extraction (SPE) and thin-layer chromatography (TLC). nih.govresearchgate.net C18 SPE cartridges are commonly used for initial cleanup. researchgate.net

Derivatization : To make the F2-isoprostanes volatile for GC analysis, they must undergo chemical derivatization. nih.govsfrbm.org This is a critical step, typically involving two reactions:

Esterification of the carboxyl group with pentafluorobenzyl (PFB) bromide to form a PFB ester. nih.gov

Conversion of the hydroxyl groups to trimethylsilyl (TMS) ethers using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sci-hub.se

This derivatization process enhances ionization efficiency and ensures the structural integrity of the molecule during analysis. nih.gov

LC-MS/MS has emerged as a powerful alternative to GC-MS for isoprostane analysis, offering high sensitivity and specificity with significantly simpler sample preparation, primarily because it does not require derivatization. nih.govnih.gov In this technique, the analyte is separated by liquid chromatography and then detected by a tandem mass spectrometer, which provides two stages of mass analysis for enhanced selectivity. The instrument is typically operated in the multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored.

For 8,12-iso-iPF2α-VI, a specific and sensitive LC-MS/MS method has been developed that monitors the mass transition of the deprotonated molecule [M-H]⁻ from a precursor ion of m/z 353 to a product ion of m/z 115. nih.govnih.gov The corresponding deuterated internal standard, 8,12-iso-iPF2α-VI-d11, is monitored using the transition m/z 364 → 115. nih.govnih.gov This method has demonstrated a lower limit of quantification (LLOQ) of 5.0 pg/mL in cerebrospinal fluid (CSF) and 30.0 pg/0.1 g in brain tissue. nih.govnih.gov

Table 1: LC-MS/MS Parameters for 8,12-iso-iPF2α-VI Quantification
AnalytePrecursor Ion (m/z)Product Ion (m/z)MatrixLower Limit of Quantification (LLOQ)Reference
8,12-iso-iPF2α-VI353115CSF5.0 pg/mL nih.govnih.gov
8,12-iso-iPF2α-VI353115Brain Tissue30.0 pg/0.1 g nih.govnih.gov
8,12-iso-iPF2α-VI-d11 (Internal Standard)364115CSF / Brain TissueN/A nih.govnih.gov

Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement in LC technology, utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. frontiersin.orgsemanticscholar.org While specific UPLC-MS/MS methods dedicated solely to 8,12-iso-iPF2α-VI are not extensively detailed in the literature, methods developed for the closely related and widely studied isomer, 8-iso-PGF2α, demonstrate the power of this approach. frontiersin.orgsemanticscholar.org These methods show that UPLC can fully resolve the target analyte from interfering isomers in short run times (e.g., under 11 minutes), which is crucial for high-throughput clinical sample analysis. frontiersin.orguic.edu The application of UPLC-MS/MS to 8,12-iso-iPF2α-VI analysis is a logical progression that promises enhanced efficiency and analytical performance. semanticscholar.org

To further streamline the analytical process and reduce manual sample handling, column switching and online cleanup techniques have been integrated into LC-MS/MS workflows. nih.govnih.gov These automated methods combine sample extraction and analytical separation into a single, continuous process. A published method for 8,12-iso-iPF2α-VI utilizes this approach, where CSF samples are treated with a methanol:zinc sulfate mixture and then directly injected into the LC system. nih.govnih.gov The sample is first loaded onto an extraction column (e.g., a C18 pre-column) where interfering substances are washed away. nih.govnih.gov Through a valve-switching mechanism, the purified analyte is then eluted from the extraction column and transferred to the analytical column for separation and subsequent MS/MS detection. nih.gov This approach minimizes sample preparation time and potential for contamination, enhancing reproducibility and throughput. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches

Sample Preparation Strategies for Diverse Biological Matrices (e.g., cellular lysates, tissues, biological fluids)

The choice of sample preparation strategy is dictated by the complexity of the biological matrix and the analytical technique employed. The primary goal is to isolate 8,12-iso-iPF2α-VI from interfering substances such as proteins, salts, and other lipids, and to concentrate the analyte to a level detectable by the instrument.

Tissues (e.g., Brain, Liver, Kidney) : Tissue samples must first be homogenized to release cellular contents. nih.govnih.gov This is typically followed by a liquid-liquid extraction (LLE) using a solvent system like the Folch solution (chloroform:methanol) to separate lipids, including isoprostanes, from the aqueous and proteinaceous components. nih.govnih.gov The lipid extract is then further purified using solid-phase extraction (SPE) on C18 or other suitable cartridges before analysis by LC-MS/MS or GC-MS (after derivatization). nih.govnih.gov

Biological Fluids :

Plasma/Serum : When collecting blood, it is imperative to immediately freeze the plasma at -80°C and to add an antioxidant like butylated hydroxytoluene (BHT) to prevent the artificial, ex vivo generation of isoprostanes from the auto-oxidation of arachidonic acid. nih.govsfrbm.org For analysis, plasma samples are often acidified and subjected to SPE for cleanup. semanticscholar.org Phenomenex Strata-X cartridges have been shown to provide high recovery for isoprostanes from plasma. semanticscholar.org

Urine : Urine is a less complex matrix than plasma but still requires purification. A common procedure involves acidifying the urine sample to pH 3 followed by SPE cleanup. nih.gov

Cerebrospinal Fluid (CSF) : Due to the typically low concentration of analytes, a sensitive method is required. Preparation can involve protein precipitation with a methanol:zinc sulfate mixture, followed by automated online SPE cleanup prior to LC-MS/MS analysis. nih.govnih.gov

Bronchoalveolar Lavage (BAL) Fluid : This matrix requires homogenization followed by centrifugation. The supernatant is then subjected to SPE, often using a weak anion exchange plate, to purify the isoprostanes before UPLC-MS/MS analysis. frontiersin.orgfrontiersin.org

Table 2: Overview of Sample Preparation Strategies for 8,12-iso-iPF2α-VI and Related Isoprostanes
Biological MatrixKey Preparation StepsTypical Analytical MethodReferences
Brain TissueHomogenization, Folch lipid extraction, C18-SPELC-MS/MS nih.govnih.gov
PlasmaAddition of antioxidant (BHT), storage at -80°C, acidification, SPE (e.g., Strata-X)UPLC-MS/MS nih.govsemanticscholar.org
UrineAcidification (pH 3), SPELC-MS/MS, GC-MS nih.govnih.gov
Cerebrospinal Fluid (CSF)Protein precipitation (methanol/zinc sulfate), online SPE cleanupLC-MS/MS nih.govnih.gov
Bronchoalveolar Lavage (BAL) FluidCentrifugation, weak anion exchange SPEUHPLC-MS/MS frontiersin.orgfrontiersin.org

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction (SPE) is a cornerstone of sample preparation for 8,12-iso-iPF2α-VI analysis, designed to concentrate the analyte and remove interfering matrix components. nih.govnih.gov This chromatographic technique separates components based on their physical and chemical properties.

Commonly used SPE protocols for isoprostane analysis involve C18 or polymeric reversed-phase cartridges, such as the Oasis Hydrophilic-Lipophilic Balance (HLB) sorbent. nih.govnih.gov The general procedure involves:

Sample Pre-treatment: Biological fluids like serum or urine are often acidified to a pH of approximately 3.0. researchgate.net This step ensures that the acidic isoprostane is in its non-ionized form, promoting its retention on the nonpolar stationary phase. An antioxidant, such as butylated hydroxytoluene (BHT), may be added to prevent auto-oxidation of lipids during sample handling. researchgate.net

Cartridge Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by an acidic aqueous solution to activate the sorbent.

Sample Loading: The pre-treated sample is loaded onto the cartridge, where 8,12-iso-iPF2α-VI and other lipophilic molecules are retained.

Washing: The cartridge is washed with a weak organic solvent or an acidic buffer to remove polar, interfering compounds like salts and urea. nih.gov

Elution: The analyte of interest is eluted from the cartridge using a stronger organic solvent, such as methyl acetate, ethyl acetate, or methanol. researchgate.netmdpi.com

The resulting eluate, now enriched with 8,12-iso-iPF2α-VI and depleted of major interferences, is typically evaporated to dryness and reconstituted in a smaller volume of a solvent compatible with the LC-MS/MS mobile phase. mdpi.com This process not only purifies but also concentrates the sample, enhancing analytical sensitivity. mdpi.com

Liquid/Liquid Extraction (LLE) Techniques

Liquid/liquid extraction (LLE) is another established technique for isolating lipids, including 8,12-iso-iPF2α-VI, from biological samples. LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

For tissue samples, a common approach is the Folch lipid extraction method, which uses a chloroform:methanol mixture to extract total lipids from the homogenized tissue. nih.gov A modified LLE procedure utilizing phase separation has also been shown to provide high extraction yield and a cleaner product for instrumental analysis. dmbj.org.rsnih.gov This method may involve adding a salt solution (e.g., pre-saturated NaH2PO4) to the plasma sample along with an organic solvent like ethyl ethanoate. dmbj.org.rsnih.gov After vigorous mixing and centrifugation, three distinct layers form: an upper organic layer containing the lipids, a lower aqueous layer, and a middle layer of precipitated proteins. dmbj.org.rsnih.gov The organic layer is then collected for further analysis. While effective, LLE can sometimes be more labor-intensive and may result in less clean extracts compared to modern SPE protocols. nih.gov

Immunoaffinity Extraction for Specific Isomer Isolation

For applications demanding the highest degree of specificity, particularly the isolation of a single F2-isoprostane isomer from a complex mixture of structurally similar compounds, immunoaffinity extraction is an unparalleled technique. This method leverages the highly specific binding interaction between an antibody and its antigen.

In this protocol, a monoclonal antibody specific to a particular isoprostane class or isomer is covalently immobilized onto a solid support material, creating an immunosorbent. nih.gov The biological sample is then passed through this support. The target analyte, 8,12-iso-iPF2α-VI, is selectively captured by the immobilized antibodies, while other matrix components and closely related isomers pass through. After a washing step to remove any non-specifically bound substances, the purified 8,12-iso-iPF2α-VI is eluted by changing the pH or ionic strength of the buffer to disrupt the antibody-antigen binding. This technique provides exceptionally clean extracts, significantly reducing matrix effects and improving analytical accuracy.

Calibration, Validation, and Quality Control in 8,12-iso-iPF2α-VI Quantification

Rigorous method validation is critical to ensure that the quantification of 8,12-iso-iPF2α-VI is accurate, precise, and reproducible. Regulatory and scientific guidelines mandate the assessment of several key parameters.

Internal Standard Quantification Using Deuterated Analogues

The use of a stable isotope-labeled internal standard (IS) is essential for accurate quantification by LC-MS/MS. lcms.cz For 8,12-iso-iPF2α-VI, a deuterated analogue such as 8,12-iso-iPF2α-VI-d11 is the ideal choice. nih.gov This IS is chemically identical to the analyte but has a higher mass due to the incorporation of deuterium (B1214612) atoms.

The IS is spiked into each sample at a known concentration before any extraction or processing steps. researchgate.net Because the IS and the native analyte exhibit nearly identical chemical and physical properties, they behave similarly during extraction, chromatography, and ionization. lcms.cz Any sample loss during preparation or signal fluctuation during MS detection will affect both the analyte and the IS proportionally. Quantification is based on the ratio of the MS/MS signal response of the native analyte to that of the stable isotope-labeled internal standard. nih.govnih.gov This approach effectively corrects for variations in extraction recovery and matrix-induced ion suppression or enhancement, leading to highly accurate and precise results. lcms.czresearchgate.net

Assessment of Ion Suppression and Matrix Effects

The "matrix effect" is a significant challenge in LC-MS/MS analysis of biological samples. longdom.org It refers to the alteration of ionization efficiency for the target analyte due to co-eluting compounds from the sample matrix (e.g., salts, phospholipids). nih.govlongdom.org This typically results in ion suppression, where the analyte signal is reduced, leading to an underestimation of its concentration. scispace.com

The assessment of matrix effects is a critical component of method validation. nih.gov A common method to evaluate this is the post-extraction spike analysis. This involves comparing the signal response of an analyte spiked into an extracted blank matrix (from multiple sources) with the response of the analyte in a pure solvent. longdom.org A significant difference between these responses indicates the presence of matrix effects. longdom.org

Strategies to mitigate matrix effects include:

Optimizing Sample Preparation: Employing more selective extraction techniques like multi-dimensional SPE or immunoaffinity chromatography can effectively remove interfering components. nih.govnih.gov

Improving Chromatographic Separation: Modifying the LC method to chromatographically separate the analyte from the interfering matrix components can prevent co-elution and thus minimize ion suppression. nih.gov

Using a Stable Isotope-Labeled Internal Standard: As the IS co-elutes with the analyte and experiences the same degree of ion suppression, its use can effectively compensate for this effect. lcms.cz

In one validated method for 8,12-iso-iPF2α-VI, no significant ion suppression or enhancement was found after implementing an optimized on-line cleanup and LC-MS/MS protocol. nih.gov

Linearity, Sensitivity, and Reproducibility Parameters

A validated method must demonstrate acceptable performance across several key metrics, including linearity, sensitivity, and reproducibility.

Linearity: The linearity of an assay is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing calibration standards at several concentration levels across a specified range. nih.gov The relationship between the concentration and the instrument response is evaluated using a linear regression model, with a correlation coefficient (R²) value greater than 0.99 being a common acceptance criterion. mdpi.comceon.rsnih.gov

Sensitivity: The sensitivity of the method is defined by its Lower Limit of Quantification (LLOQ) and Limit of Detection (LOD). The LLOQ is the lowest concentration of the analyte that can be measured with acceptable precision (typically ≤20% coefficient of variation) and accuracy (typically 80-120%). nih.gov The LOD is the lowest concentration that can be reliably distinguished from background noise, often defined at a signal-to-noise ratio of 3:1. nih.govmdpi.com

Reproducibility (Precision and Accuracy): Reproducibility is assessed by determining the precision and accuracy of the method. Precision measures the closeness of agreement between a series of measurements and is typically expressed as the percent coefficient of variation (%CV). Accuracy refers to the closeness of the mean test results to the true value, expressed as a percentage of the nominal concentration. These are evaluated at multiple concentration levels (e.g., low, medium, and high quality control samples) both within a single analytical run (intra-day) and across different runs on different days (inter-day). nih.govfrontiersin.org Acceptance criteria for precision are often set at a %CV of <15%. researchgate.net

The table below summarizes validation parameters reported in the literature for methods quantifying 8,12-iso-iPF2α-VI and related isoprostanes.

AnalyteMatrixLinearity RangeLLOQIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy/Recovery (%)
8,12-iso-iPF2α-VICerebrospinal Fluid (CSF)5–1000 pg/mL5.0 pg/mLNot Reported1.1% to 10.6%94.5% to 104.5%
8,12-iso-iPF2α-VIBrain Tissue30–1000 pg/0.1 g30.0 pg/0.1 gNot Reported1.5% to 10.2%98.0% to 108.3%
8-iso-PGF2αUrine0.05–5 ng/mL0.05 ng/mL&lt; 10%&lt; 10%95.3% to 103.8%
8-iso-PGF2αHuman Plasma0.1–5.0 µg/L0.1 µg/L&lt; 7%&lt; 7%90.4% to 113.9%
8-iso-PGF2αBAL Fluid8.8–1410 pg/mL17.6 pg/mL (LOD)&lt; 2%&lt; 2%95.5% to 101.8%
8-iso-PGF2αUrine (Pediatric)0.024–20 nmol/L0.024 nmol/L3.9% to 4.5%4.3% to 5.7%&gt; 85%

Data compiled from multiple sources. nih.govmdpi.comceon.rsnih.govfrontiersin.org

Biochemical Pathways and Mechanistic Research Involving 8,12 Iso Ipf2α Vi in Cellular and Animal Models

Role of 8,12-iso-iPF2α-VI as a Mechanistic Biomarker of Oxidative Stress and Lipid Peroxidation

8,12-iso-iPF2α-VI is an isoprostane that emerges from the non-enzymatic, free radical-induced peroxidation of membrane lipids, particularly arachidonic acid. nih.govcaymanchem.com Its stability and specific origin make it a reliable and sensitive biomarker for quantifying oxidative stress and lipid peroxidation in vivo. caymanchem.comresearchgate.netnih.gov Unlike enzymatically produced prostaglandins, the formation of 8,12-iso-iPF2α-VI is directly linked to chemical degradation, providing a precise measure of oxidative damage. caymanchem.com This compound is the most abundant isoprostane generated during lipid peroxidation and has been detected in various biological samples, including urine, blood, cerebrospinal fluid, and tissues, reflecting systemic or localized oxidative stress. caymanchem.comresearchgate.net Elevated levels of 8,12-iso-iPF2α-VI have been documented in a range of human diseases associated with oxidative stress, such as Alzheimer's disease and alcoholic liver disease, as well as in experimental models of tissue injury. researchgate.netnih.govresearchgate.netdeepdyve.com

The synthesis of 8,12-iso-iPF2α-VI is intrinsically linked to the generation of reactive oxygen species (ROS). nih.gov ROS, such as hydroxyl radicals, can initiate the peroxidation of polyunsaturated fatty acids within cell membranes, leading to the formation of isoprostanes. nih.gov The direct toxicity of certain compounds on mitochondria, a primary source of ROS, can trigger a significant oxidative response and subsequent generation of F2-isoprostanes. nih.govresearchgate.net Studies have demonstrated that conditions known to increase ROS production result in a corresponding increase in 8,12-iso-iPF2α-VI levels. For instance, in vitro experiments have shown that inducing oxidative stress in cell lysates leads to a time-dependent increase in the formation of 8,12-iso-iPF2α-VI and other F2-isoprostanes. nih.gov This direct relationship underscores the utility of 8,12-iso-iPF2α-VI as a quantitative indicator of ROS-mediated damage.

8,12-iso-iPF2α-VI serves as a specific marker for free radical-mediated damage to polyunsaturated fatty acids (PUFAs), such as arachidonic acid. caymanchem.comnih.gov The process begins when free radicals abstract a hydrogen atom from a PUFA, initiating a cascade of reactions that, in the presence of oxygen, form lipid peroxyl radicals. mdpi.com These radicals can then propagate, leading to the formation of a variety of lipid peroxidation products, including the stable F2-isoprostanes. researchgate.netmdpi.com The measurement of F2-isoprostanes is considered one of the most reliable methods for assessing lipid peroxidation in vivo. nih.gov The presence of elevated 8,12-iso-iPF2α-VI in biological fluids or tissues is direct evidence of oxidative injury to cellular membranes. researchgate.netnih.gov

Mechanistic Studies of Lipid Peroxidation Processes Utilizing 8,12-iso-iPF2α-VI

Mechanistic studies leverage the measurement of 8,12-iso-iPF2α-VI to elucidate the processes of lipid peroxidation. Its quantification provides a valuable tool for investigating the efficacy of antioxidants and understanding the cellular response to oxidative damage.

In vitro models are crucial for studying the fundamental mechanisms of lipid peroxidation. A common method involves the use of transition metals, such as copper, to catalyze the formation of free radicals and induce lipid peroxidation in controlled environments. nih.govnih.gov In one study, incubating human liver carcinoma HepG2 cell lysates with copper chloride (CuCl2) resulted in a time-dependent increase in the levels of three F2-isoprostane isomers, including 8,12-iso-iPF2α-VI. nih.gov The addition of antioxidants like butylated hydroxytoluene (BHT) was shown to blunt this increase, confirming that the formation of these isoprostanes was a direct result of lipid peroxidation. nih.gov While all three measured isomers increased, 8,12-iso-iPF2α-VI showed a more modest response compared to 8-isoPGF2α-III. nih.gov

Table 1: Copper-Induced F2-Isoprostane Generation in HepG2 Cell Lysates

Isoprostane IsomerResponse to Copper InductionEffect of Antioxidant (BHT)Relative Increase
8-isoPGF2α-IIITime-dependent increaseBlunted increaseHighest
5-iPF2α-VITime-dependent increaseBlunted increaseIntermediate
8,12-iso-iPF2α-VITime-dependent increaseBlunted increaseLower

The generation of lipid peroxidation products like 8,12-iso-iPF2α-VI is indicative of cellular stress that can trigger various downstream responses. While 8,12-iso-iPF2α-VI itself is primarily viewed as a stable biomarker, the broader process of lipid peroxidation can lead to the formation of reactive aldehydes that can damage other cellular components like proteins and DNA. researchgate.net The accumulation of these products can alter membrane fluidity, permeability, and function, ultimately contributing to cellular dysfunction and death. researchgate.net Research into cellular responses often involves measuring the levels of these biomarkers in conjunction with assessing cellular health, inflammatory responses, and the activation of antioxidant defense mechanisms.

Investigation of 8,12-iso-iPF2α-VI in Pathophysiological Mechanisms in Animal Models (e.g., CCl4-induced hepatic damage, retinal light damage, neurodegenerative models)

Animal models are indispensable for studying the role of 8,12-iso-iPF2α-VI in the pathophysiology of various diseases.

In models of carbon tetrachloride (CCl4)-induced hepatic damage , 8,12-iso-iPF2α-VI has been shown to be a reliable biomarker of liver injury. nih.govcaymanchem.com CCl4 is a well-known hepatotoxin that induces oxidative stress and lipid peroxidation. nih.govresearchgate.netbiocytogen.com Studies in rats have demonstrated that treatment with CCl4 leads to a dose-dependent increase of 8,12-iso-iPF2α-VI in both the liver and kidney. nih.gov In isolated rat hepatocytes, CCl4 treatment resulted in a four- to five-fold increase in this isoprostane, and this effect was even more pronounced (six- to eight-fold increase) in hepatocytes depleted of glutathione (B108866), a key antioxidant. nih.gov

Table 2: Increase of 8,12-iso-iPF2α-VI in a Rat Model of CCl4-Induced Hepatic Damage

Biological SampleObserved Increase in 8,12-iso-iPF2α-VI
Liver and Kidney TissueTwo- to three-fold
HepatocytesFour- to five-fold
Glutathione-depleted HepatocytesSix- to eight-fold

In models of retinal light damage , elevated levels of 8,12-iso-iPF2α-VI confirm that lipid peroxidation is a key mechanism of retinal degeneration. nih.govnih.gov Exposure of Balb/c mice to bright fluorescent light for several hours resulted in photoreceptor cell death and a significant increase in the levels of 8,12-iso-iPF2α-VI in retinal extracts, as quantified by gas chromatography/mass spectrometry. nih.govnih.gov Immunohistochemistry further confirmed an increase in this isoprostane within the retina. nih.govnih.gov This model is relevant for studying diseases like age-related macular degeneration, where oxidative stress is implicated. experimentica.comfrontiersin.org

Finally, in neurodegenerative models , particularly those related to Alzheimer's disease (AD), 8,12-iso-iPF2α-VI has been identified as a key biomarker. caymanchem.comnih.govnih.gov Studies have found markedly elevated levels of this isoprostane in the frontal and temporal cortex of brains from AD patients compared to controls and patients with frontotemporal dementia (FTD). nih.govez-admanager.com This suggests that significant lipid peroxidation is a feature of AD but not necessarily a common pathway for all forms of neurodegeneration. nih.govez-admanager.com Levels of 8,12-iso-iPF2α-VI in the urine, blood, and cerebrospinal fluid of AD patients have been shown to correlate with the severity of cognitive and functional impairment. researchgate.netnih.gov

Interplay of 8,12-iso-iPF2α-VI with Cellular Signaling Pathways (e.g., gene expression, receptor activation)

As a stable product of lipid peroxidation, 8,12-iso-iPF2α-VI serves as a sensitive biomarker of oxidative stress, and its elevated levels are correlated with the activation of distinct cellular signaling pathways, particularly in the context of neurodegenerative diseases. researchgate.netnih.gov Research has established a significant association between cerebrospinal fluid (CSF) levels of 8,12-iso-iPF2α-VI and core biomarkers of Alzheimer's disease (AD) pathology, namely phosphorylated tau (p-tau) and total tau (t-tau). nih.gov This correlation suggests that the oxidative damage, indicated by the presence of 8,12-iso-iPF2α-VI, is intricately linked to the signaling cascades that lead to tau hyperphosphorylation and subsequent neurofibrillary tangle formation. nih.gov

The interplay is observed in individuals with mild cognitive impairment (MCI) and AD, indicating that oxidative stress is an early event in the disease process. researchgate.net The association between 8,12-iso-iPF2α-VI and p-tau has been noted in carriers of both the APOE ε3 and APOE ε4 alleles, suggesting that this oxidative stress-related pathway is not exclusively dependent on the primary genetic risk factor for AD. researchgate.netnih.gov Studies have shown that oxidative stress can enhance tau phosphorylation through various pathways, thereby promoting the polymerization of tau into the neurofibrillary tangles characteristic of AD. nih.gov While direct receptor activation by 8,12-iso-iPF2α-VI is not as clearly defined as for other lipid mediators, its presence signifies an upstream oxidative environment that profoundly influences these pathological signaling events. For instance, related isoprostanes have been shown to induce hypertrophic signaling in cardiac myocytes through pathways involving c-Jun N-terminal kinase (JNK) and phosphoinositide 3-kinase (PI3K), highlighting the potential for this class of molecules to modulate complex signaling networks. researchgate.net

Associated Molecule/PathwayBiological ContextObserved Correlation with 8,12-iso-iPF2α-VIReference
Phosphorylated Tau (p-tau)Alzheimer's Disease (AD), Mild Cognitive Impairment (MCI)Positive correlation; increased 8,12-iso-iPF2α-VI is associated with higher p-tau levels in CSF. researchgate.netnih.gov
Total Tau (t-tau)Alzheimer's Disease (AD)Positive correlation; elevated 8,12-iso-iPF2α-VI is associated with increased t-tau levels in CSF. researchgate.netnih.gov
APOE GenotypeAlzheimer's Disease (AD)Association with tau pathology markers is observed in both APOE ε3 and APOE ε4 carriers. researchgate.netnih.gov
Cognitive and Functional ImpairmentAlzheimer's Disease (AD)Levels of 8,12-iso-iPF2α-VI in urine, blood, and CSF correlate with the severity of cognitive decline. researchgate.net

Involvement of 8,12-iso-iPF2α-VI in Programmed Cell Death Mechanisms (e.g., Ferroptosis, Apoptosis, Autophagy) in Cellular Systems

The presence of 8,12-iso-iPF2α-VI is a direct indicator of extensive lipid peroxidation, a key event in several forms of programmed cell death. While studies may not always directly implicate this specific isoprostane isomer in inducing cell death, its formation is a hallmark of the underlying oxidative stress that triggers these pathways. researchgate.netnih.gov

Ferroptosis: This iron-dependent form of cell death is characterized by the overwhelming accumulation of lipid peroxides. The formation of 8,12-iso-iPF2α-VI from the peroxidation of arachidonic acid is a signature of the very biochemical process that drives ferroptosis. The central regulator of ferroptosis is Glutathione Peroxidase 4 (GPX4), an enzyme that specifically reduces lipid hydroperoxides. frontiersin.org Inhibition or depletion of GPX4 leads to a buildup of these lipid peroxides, resulting in ferroptotic cell death. sciencedaily.com Therefore, elevated levels of 8,12-iso-iPF2α-VI signify a cellular state where the rate of lipid peroxidation exceeds the capacity of protective mechanisms like GPX4, creating a condition ripe for ferroptosis.

Apoptosis: The intrinsic pathway of apoptosis is often initiated by mitochondrial dysfunction, which is a major source of reactive oxygen species (ROS). mdpi.com The excessive ROS generation that leads to the formation of 8,12-iso-iPF2α-VI can also inflict damage on mitochondrial DNA and proteins, leading to the release of pro-apoptotic factors like cytochrome c. nih.govmdpi.com Neuronal death in neurodegenerative conditions associated with high levels of 8,12-iso-iPF2α-VI is frequently attributed to ROS-mediated damage that compromises membrane integrity and function, ultimately triggering apoptotic cascades. researchgate.net

Autophagy: Autophagy is a cellular recycling process that can be induced by oxidative stress as a survival mechanism to clear damaged organelles and protein aggregates. mdpi.com However, when oxidative stress is severe and prolonged, as indicated by high concentrations of lipid peroxidation products like 8,12-iso-iPF2α-VI, autophagy can transition into a cell death pathway. The relationship is complex; autophagy can be activated to remove peroxidized lipids and damaged mitochondria, but excessive damage can overwhelm this system, leading to autophagic cell death. mdpi.commdpi.com

Cell Death MechanismConnection to 8,12-iso-iPF2α-VIKey Cellular EventsReference
Ferroptosis8,12-iso-iPF2α-VI is a direct product of the lipid peroxidation that defines and drives ferroptosis.Iron-dependent accumulation of lipid peroxides; inactivation of GPX4. frontiersin.orgsciencedaily.com
ApoptosisThe underlying oxidative stress that generates 8,12-iso-iPF2α-VI also damages mitochondria, a key trigger for intrinsic apoptosis.Mitochondrial dysfunction; ROS generation; release of cytochrome c; caspase activation. researchgate.netmdpi.com
AutophagyOxidative stress, marked by 8,12-iso-iPF2α-VI, is a known inducer of autophagy, which can lead to cell death if the stress is excessive.Formation of autophagosomes to clear damaged organelles and proteins; can be overwhelmed, leading to cell death. mdpi.commdpi.com

Investigation of Endogenous Antioxidant Systems and Their Modulation of 8,12-iso-iPF2α-VI Levels

The levels of 8,12-iso-iPF2α-VI in biological systems are dynamically modulated by the efficacy of endogenous antioxidant defense mechanisms. These systems are crucial for neutralizing reactive oxygen species and repairing or removing oxidatively damaged molecules, thereby preventing the initiation and propagation of lipid peroxidation. nih.govmdpi.com

The glutathione peroxidase (GPX) family of enzymes plays a paramount role in this defense. wikipedia.org GPX enzymes, particularly GPX1 and the lipid-specialized GPX4, catalyze the reduction of hydrogen peroxide and lipid hydroperoxides to water and their corresponding alcohols, respectively, using reduced glutathione (GSH) as a cofactor. wikipedia.orgnih.govyoutube.com By reducing lipid hydroperoxides, the precursors of F2-isoprostanes, GPX enzymes directly limit the formation of 8,12-iso-iPF2α-VI. wikipedia.org A deficiency or reduced activity of the GPX system can lead to an accumulation of lipid peroxides and, consequently, higher levels of isoprostanes. nih.gov

Other critical antioxidant enzymes include superoxide (B77818) dismutase (SOD) and catalase. SOD catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide. Catalase then decomposes the hydrogen peroxide into water and oxygen. By scavenging superoxide radicals, SOD prevents the formation of more potent oxidants that can initiate lipid peroxidation. Altered SOD activity has been observed in the brains of patients with Alzheimer's disease, correlating with regions that also show high levels of oxidative stress markers. researchgate.net The interplay between these enzymes creates a multi-layered defense system; a failure in one component can increase the oxidative burden, leading to increased lipid peroxidation and elevated 8,12-iso-iPF2α-VI levels. nih.gov

Antioxidant System/EnzymeBiochemical FunctionEffect on 8,12-iso-iPF2α-VI FormationReference
Glutathione Peroxidase (GPX)Reduces hydrogen peroxide and lipid hydroperoxides to water and alcohols using glutathione.Directly reduces lipid hydroperoxide precursors, thereby inhibiting the formation of 8,12-iso-iPF2α-VI. wikipedia.orgnih.gov
Superoxide Dismutase (SOD)Converts superoxide radicals to hydrogen peroxide and molecular oxygen.Indirectly limits formation by removing superoxide, a key radical in initiating lipid peroxidation. researchgate.netnih.gov
CatalaseDecomposes hydrogen peroxide into water and oxygen.Indirectly limits formation by reducing the overall burden of reactive oxygen species. nih.gov
Glutathione (GSH)Acts as a cofactor for GPX and a direct radical scavenger.Essential for GPX activity; its depletion impairs the cell's ability to reduce lipid hydroperoxides. wikipedia.orgyoutube.com

Future Research Directions and Unresolved Questions in 8,12 Iso Ipf2α Vi Studies

The isoprostane 8,12-iso-iPF2α-VI has emerged as a significant and reliable biomarker of in vivo lipid peroxidation, offering valuable insights into the role of oxidative stress in various pathological conditions. caymanchem.comnih.gov Produced through the non-enzymatic, free-radical-induced peroxidation of arachidonic acid, its elevated levels have been consistently documented in neurodegenerative diseases such as Alzheimer's disease (AD) and in neurotoxic conditions like konzo. caymanchem.comnih.govnih.gov Despite its established utility as a biomarker, numerous questions regarding its biological functions, metabolic fate, and broader role in disease pathogenesis remain unanswered. The following sections delineate key areas for future investigation that are critical for a more complete understanding of 8,12-iso-iPF2α-VI and for harnessing its full potential in clinical and toxicological research.

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